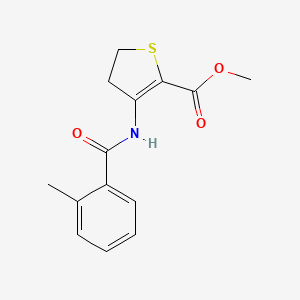

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Description

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound featuring a partially saturated thiophene ring (4,5-dihydrothiophene) substituted with a 2-methylbenzamido group at position 3 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is synthesized via coupling reactions involving activated carboxylic acid derivatives (e.g., ethyl carbonochloridate) and amine intermediates in anhydrous solvents like THF/DMF . Key spectral data include IR absorption bands for amide C=O (1657 cm⁻¹) and ester C=O (1715 cm⁻¹), as well as ¹H NMR signals for aromatic protons (δ 7.26–7.76 ppm) and methyl groups (δ 2.38 ppm) .

Properties

IUPAC Name |

methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-6H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPZMRRGAPZGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(SCC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329609 | |

| Record name | methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

389065-21-8 | |

| Record name | methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the dihydrothiophene ring, followed by the introduction of the benzamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the reaction may involve the use of acetic acid as a solvent and a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzamido Derivatives

Compounds with structural analogs, such as Methyl 2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate () and N-(3-(2-Methylbenzamido)propyl)-9H-pyrido[3,4-b]indole-3-carboxamide (), highlight the impact of substituents on the benzamido group and heterocyclic core:

- Spectral Shifts : The ¹H NMR signal for the CONH group in the target compound (δ 8.11–8.19 ppm) shifts downfield compared to dichlorobenzamido derivatives (δ 8.35–8.41 ppm in ), reflecting differences in hydrogen bonding .

Thiophene vs. Other Heterocycles

The 4,5-dihydrothiophene core distinguishes the target compound from fully aromatic thiophenes (e.g., Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate , ) and heterocycles like thiadiazole () or thiazole ():

- Ring Strain : The partially saturated thiophene in the target compound may enhance conformational flexibility compared to rigid benzo[b]thiophenes (), influencing binding to biological targets .

- Reactivity : Thiadiazole-containing compounds (e.g., 1,3,4-thiadiazol-2-yl derivatives , ) exhibit higher metabolic stability due to aromaticity, whereas dihydrothiophenes are more prone to oxidation .

Ester Variations

The methyl ester group in the target compound contrasts with ethyl esters (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate , ) and acetylated derivatives ():

- Lipophilicity : Methyl esters (logP ~2.5) are less lipophilic than ethyl esters (logP ~3.0), affecting membrane permeability and bioavailability .

- Metabolic Stability : Ethyl esters are more resistant to esterase hydrolysis than methyl esters, extending half-life in vivo .

Bioactivity and Toxicity Considerations

While heterocyclic amines (e.g., imidazo[4,5-b]pyridines, ) are mutagenic, the target compound’s amide linkage likely reduces genotoxicity by avoiding reactive amine intermediates .

Structural and Spectral Comparison Table

Biological Activity

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate (referred to as MMBT) is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to MMBT, supported by data tables and case studies.

- CAS Number : Not explicitly available in the search results.

- Molecular Formula : C15H17N O4S

- Molecular Weight : 307.36 g/mol

- Structure : MMBT contains a thiophene ring fused with a carboxylate group and an amide functional group, which are critical for its biological activity.

Antimicrobial Properties

MMBT has shown promising antimicrobial properties in various studies. For instance, it has been evaluated against several bacterial strains and fungi. The results indicated that MMBT exhibited significant inhibitory effects on the growth of pathogens, suggesting its potential application as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Antioxidant Activity

The antioxidant capacity of MMBT has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

The biological activity of MMBT is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MMBT acts as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with microbial growth and oxidative stress.

- Receptor Interaction : The compound may bind to cellular receptors, modulating signaling pathways that lead to enhanced cellular defense mechanisms against oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial efficacy of MMBT against various strains of bacteria and fungi. The study utilized agar diffusion methods to determine the minimum inhibitory concentration (MIC) and found that MMBT significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Study 2: Antioxidant Potential

Another research article highlighted the antioxidant potential of MMBT using in vitro models. The study reported that at concentrations above 30 µg/mL, MMBT effectively reduced oxidative stress markers in cultured human cells, showcasing its therapeutic potential in conditions related to oxidative damage.

Toxicity and Safety

While MMBT exhibits promising biological activities, toxicity studies are essential for evaluating its safety profile. Preliminary toxicity assessments indicate that MMBT has a favorable safety margin at therapeutic doses; however, further studies are required to establish comprehensive toxicity data.

Future Directions

The ongoing research on MMBT suggests several future directions:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of MMBT in humans.

- Mechanistic Studies : Further elucidating the mechanisms through which MMBT exerts its biological effects.

- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.